3-(3-Chloropropyl)-3,4-dihydroquinolin-2(1H)-one
Description
Structure
3D Structure
Properties
CAS No. |
651315-41-2 |
|---|---|
Molecular Formula |
C12H14ClNO |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
3-(3-chloropropyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14ClNO/c13-7-3-5-10-8-9-4-1-2-6-11(9)14-12(10)15/h1-2,4,6,10H,3,5,7-8H2,(H,14,15) |
InChI Key |
GRUOWPOOBFKFTF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)CCCCl |
Origin of Product |
United States |
Preparation Methods
Reaction Procedure
- A stirred solution of 3,4-dihydroquinolin-2(1H)-one (approximately 2.7 mmol) is prepared in DMF.
- Sodium hydride (272 mg) is added to the solution under ice-cooling conditions.
- A dropwise addition of 1-bromo-3-chloropropane (approximately 3.0 mmol) is performed.
- The reaction mixture is stirred at room temperature for about four hours.
- Upon completion, the mixture is diluted with toluene and concentrated under reduced pressure multiple times to remove excess solvents.
- The resulting mixture is extracted with DCM and washed with distilled water.
- The organic phase is dried over sodium sulfate and concentrated again under reduced pressure.
The crude product is then purified by silica gel chromatography using a solvent system of DCM and ethyl acetate in a ratio of 4:1.
Purification and Characterization
After the synthesis, purification of the product is crucial to obtain a high-purity compound:
Chromatography : The crude product can be purified using column chromatography with DCM/AcOEt as the eluent.
-
- Nuclear Magnetic Resonance (NMR) : Utilized to confirm the structure and purity of the compound.
- Mass Spectrometry (MS) : Employed for molecular weight determination and confirmation of the compound’s identity.
The final yield reported for this synthesis method typically ranges around 55% after purification.
Alternative Synthetic Routes
In addition to the primary method described above, alternative synthetic routes have been explored in literature:
Use of Different Alkylating Agents : Variations in alkylating agents such as other chloroalkanes can influence yields and reaction conditions.
Involvement of Lewis Acids : Some methods incorporate Lewis acids like aluminum chloride in the reaction medium to facilitate alkylation under different conditions, potentially increasing yields.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Alkylation with NaH | 3,4-Dihydroquinolin-2(1H)-one, NaH, DMF | Room temperature | ~55% |
| Alternative Alkylation | Various chloroalkanes | Varies | Varies |
Chemical Reactions Analysis
Reaction Conditions and Yields
| Method | Key Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Alkylation-Amination | NaH, DMF, 1-bromo-3-chloropropane, K₂CO₃ | Room temperature to reflux | 51–64% | |
| Radical Cyclization | K₂S₂O₈, CH₃CN/H₂O (1:1) | 100°C, 15 h | 51–70% |
Key Reactions and Mechanisms
3.1 Alkylation Mechanism
-
Intermediate Formation : NaH deprotonates the quinolin-2(1H)-one, enabling nucleophilic attack on 1-bromo-3-chloropropane. The reaction proceeds under ice-cooled conditions to control regioselectivity .
-
Amine Coupling : Chloride displacement by amines (e.g., pyrrolidine) occurs via SN2 mechanisms, facilitated by K₂CO₃ in polar aprotic solvents .
3.2 Radical Cyclization Mechanism
-
Initiation : K₂S₂O₈ decomposes thermally to generate radicals, initiating the cyclization of cinnamamide derivatives with diketones .
-
Propagation : Radical intermediates undergo tandem cyclization to form the bicyclic quinolin-2(1H)-one structure without metal catalysts .
Analytical and Biological Relevance
-
Structural Confirmation : NMR and HPLC are used to verify purity and structural integrity. For example, 5a (pyrrolidin-1-yl derivative) shows characteristic δ 7.21 (td) and δ 2.65–2.53 (m) signals in ¹H NMR .
-
Biological Activity : Derivatives exhibit dopamine receptor D2 (D2R) modulation, indicating potential in antipsychotic drug development .
Scientific Research Applications
Synthesis of 3-(3-Chloropropyl)-3,4-dihydroquinolin-2(1H)-one
The synthesis of this compound typically involves the alkylation of 3,4-dihydroquinolin-2(1H)-one derivatives with 1-bromo-3-chloropropane. The process can be conducted using a base such as sodium hydride in a suitable solvent like dimethylformamide (DMF). The reaction conditions must be carefully controlled to ensure high yields and purity of the final product .
Dopamine Receptor Modulation
One of the primary applications of this compound is its role as a potential modulator of dopamine receptors, specifically the D2 receptor. Research indicates that derivatives of this compound exhibit varying affinities for dopamine receptors, making them candidates for further investigation in the treatment of neuropsychiatric disorders .
Case Study: Dopamine Receptor D2 Modulators
In a study evaluating a series of 3,4-dihydroquinolin-2(1H)-one derivatives, including this compound, researchers synthesized multiple analogues to assess their efficacy as D2 receptor modulators. The findings suggested that structural modifications could enhance receptor binding affinity and selectivity. This opens avenues for developing new therapeutic agents targeting conditions such as schizophrenia and Parkinson's disease .
Pharmacological Insights
Another significant aspect is the pharmacological profiling of these compounds. Studies have shown that certain derivatives exhibit not only D2 receptor modulation but also activity against other targets involved in neurological pathways. This multi-target action could lead to more effective treatments with fewer side effects compared to existing medications .
Comprehensive Data on Applications
| Application | Details |
|---|---|
| Dopamine Receptor Modulation | Potential use in treating neuropsychiatric disorders like schizophrenia and Parkinson's disease. |
| Synthesis Methodology | Alkylation using sodium hydride and 1-bromo-3-chloropropane in DMF for high yield production. |
| Biological Testing | In vitro evaluations show varying affinities for D2 receptors among synthesized analogues. |
Mechanism of Action
The mechanism of action of 3-(3-Chloropropyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Chain Length and Halogen Substitution
- 1-(4-Chlorobutyl)-3,4-dihydroquinolin-2(1H)-one: Extending the alkyl chain to four carbons (chlorobutyl) reduces steric hindrance and improves binding to dopamine D2 receptors. However, this modification decreases synthetic yield (70% vs. 89% for chloropropyl) .
- 1-(3-Bromopropyl)-3,4-dihydroquinolin-2(1H)-one: Bromine substitution increases electrophilicity compared to chlorine, facilitating faster nucleophilic substitution reactions. However, brominated derivatives may exhibit higher toxicity .
Amine-Functionalized Derivatives
- 1-(3-(Dimethylamino)propyl)-3,4-dihydroquinolin-2(1H)-one: Replacing chlorine with dimethylamine enhances solubility and CNS penetration. This derivative shows potent inhibitory activity against neuronal nitric oxide synthase (nNOS) with IC₅₀ values in the nanomolar range .
- 1-(3-(Pyrrolidin-1-yl)propyl)-3,4-dihydroquinolin-2(1H)-one: Cyclic amines like pyrrolidine improve metabolic stability and receptor selectivity. For example, this compound exhibits higher affinity for muscarinic acetylcholine receptors (mAChRs) than its dimethylamino counterpart .
Aromatic and Heterocyclic Modifications
- 4-Phenyl-3,4-dihydroquinolin-2(1H)-one Derivatives: Substitution at the C4 position with phenyl groups (e.g., CHNQD-00603) enhances osteogenic activity by upregulating Runx2 expression, unlike the chloropropyl variant, which lacks this effect .
- Thiophene-Conjugated Derivatives: Compounds like N-(1-(3-chloropropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide show improved anticonvulsant activity in maximal electroshock (MES) models, likely due to enhanced GABAergic modulation .
Biological Activity
3-(3-Chloropropyl)-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a modulator of neurotransmitter receptors. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps typically starting from readily available precursors. The process generally includes the following:
- Formation of the Dihydroquinolinone Skeleton : The precursor is reacted with appropriate halogenated alkyl chains (in this case, 3-chloropropyl) under basic conditions.
- Purification and Characterization : The product is purified using techniques such as column chromatography and characterized using NMR and mass spectrometry.
Anticancer Properties
Research has indicated that derivatives of 3,4-dihydroquinolin-2(1H)-one exhibit notable anticancer properties. In a study evaluating various analogs, this compound demonstrated significant antiproliferative effects against several cancer cell lines:
- IC50 Values : The compound showed IC50 values in the micromolar range against lung carcinoma (H460), skin carcinoma (A-431), and colon adenocarcinoma (HT-29) cells:
- H460:
- A-431:
- HT-29:
This suggests that the compound is particularly effective against skin carcinoma cells while maintaining activity against other types of cancer .
Dopamine Receptor Modulation
Another area of interest is the compound's interaction with dopamine receptors. A study synthesized various 3,4-dihydroquinolin-2(1H)-one derivatives for their affinity towards dopamine D2 receptors:
- Affinity Testing : Among the tested compounds, some derivatives exhibited high affinity for D2 receptors with low cytotoxicity profiles, indicating potential for use in neurological disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated to its structural features. The presence of specific substituents and the spatial configuration significantly influence its pharmacological properties:
| Compound | Structure | IC50 (μM) | Activity Type |
|---|---|---|---|
| 3c | Structure | 4.9 | Anticancer |
| 5e | Structure | High | D2R Modulator |
Case Study 1: Anticancer Activity
In a comparative study involving various tetrahydroquinoline derivatives, it was found that modifications at the aryl substituent positions dramatically affected anticancer efficacy. For instance, compounds lacking substituents at specific positions maintained higher activity against prostate carcinoma cell lines compared to their substituted counterparts .
Case Study 2: Neuropharmacology
In another investigation focused on neuropharmacological applications, a derivative similar to this compound was evaluated for its ability to penetrate the blood-brain barrier and modulate dopamine receptor activity effectively. This study highlighted the importance of structural modifications in enhancing receptor affinity while minimizing cytotoxic effects .
Q & A
Q. What are the common synthetic routes for 3-(3-Chloropropyl)-3,4-dihydroquinolin-2(1H)-one?
The compound is synthesized via alkylation of 6-nitro-3,4-dihydroquinolin-2(1H)-one with 1-chloro-3-iodopropane. Key steps include:
- Dissolving the starting material in anhydrous DMF under argon.
- Adding sodium hydride (NaH) to deprotonate the substrate, followed by reaction with chloroiodopropane.
- Purification via flash column chromatography (ethyl acetate/hexanes gradient) to yield the chloropropyl intermediate. This method achieves ~75% yield, as confirmed by H NMR and mass spectrometry (MS) data .
Q. What characterization techniques are critical for confirming the structure of this compound?
Post-synthesis characterization relies on:
- H NMR : Distinct peaks for aromatic protons (δ 8.16–7.36 ppm) and chloropropyl chain protons (δ 4.09–1.99 ppm) in DMSO-d6.
- Mass Spectrometry (ESI or EI) : Molecular ion peaks at m/z 291.0 and 293.0 (M+1) confirm the molecular weight and chlorine isotopic pattern.
- Chromatographic purity : Flash column chromatography ensures minimal impurities .
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Chemical-resistant gloves, lab coats, and safety goggles.
- Engineering Controls : Use a fume hood to avoid inhalation of volatile reagents.
- Waste Disposal : Contaminated gloves and solvents must follow hazardous waste regulations.
- Emergency Measures : Immediate skin decontamination with water and soap if exposed .
Advanced Research Questions
Q. How can reaction yields be optimized during the nucleophilic substitution step in derivatives synthesis?
- Catalytic KI : Enhances reactivity in SN2 displacements (e.g., substituting chloride with dimethylamine or pyrrolidine) by stabilizing the transition state.
- Solvent and Temperature : Aqueous acetonitrile at 60°C balances solubility and reaction rate.
- Stoichiometry : Excess amine (1.5–2 eq.) ensures complete substitution, as seen in derivatives like 37 and 38 .
Q. How should researchers address discrepancies in NMR data between synthetic batches?
- Impurity Analysis : Check for unreacted starting materials (e.g., residual 6-nitro precursor) or side products (e.g., over-alkylation).
- Deuterated Solvents : Use DMSO-d6 or CDCl3 to avoid solvent interference.
- Comparative Literature : Cross-reference spectral data with published analogs, such as tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate, to validate shifts .
Q. What strategies are effective for evaluating the compound’s biological activity in vitro?
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates.
- Cellular Models : Assess cytotoxicity in cancer cell lines (e.g., IC determination via MTT assays).
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 3,4-dihydroquinolin-2(1H)-ones with varying substituents) to identify critical functional groups .
Q. How can researchers resolve contradictions in reported biological activity data for similar compounds?
- Control Experiments : Verify compound stability under assay conditions (e.g., pH, temperature).
- Metabolite Screening : Use LC-MS to detect degradation products that may influence activity.
- Target Validation : Employ CRISPR/Cas9 knockdowns or competitive binding assays to confirm specificity .
Methodological Notes
- Synthetic Reproducibility : Adhere to strict anhydrous conditions (argon atmosphere) to prevent side reactions during alkylation .
- Data Validation : Always correlate MS and NMR data with elemental analysis for purity confirmation.
- Biological Replicates : Use triplicate measurements in assays to account for variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
